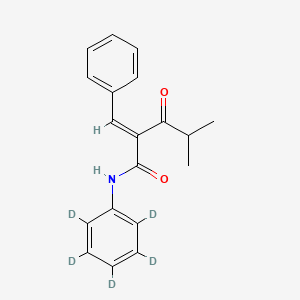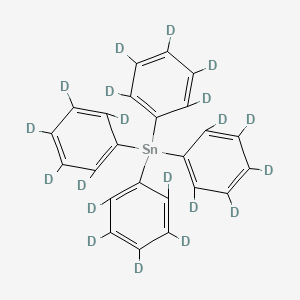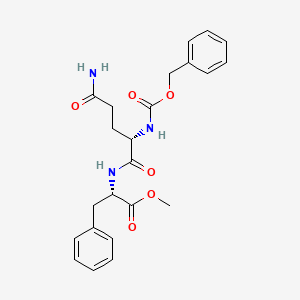
Daunorubicin 4'-O-α-D-Glucoside Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Daunorubicin 4’-O-α-D-Glucoside Sodium Salt is a derivative of Daunorubicin . It is an anticancer drug often used in conjunction with other cytotoxic agents to treat various types of leukemias and carcinomas . The molecular formula is C33H36NNaO16 and the molecular weight is 725.63 .
Molecular Structure Analysis
The molecular structure of Daunorubicin 4’-O-α-D-Glucoside Sodium Salt is derived from its parent compound, Daunorubicin . The molecular formula is C33H36NNaO16 .Mechanism of Action
Daunorubicin, the parent compound of Daunorubicin 4’-O-α-D-Glucoside Sodium Salt, has antimitotic and cytotoxic activity. It forms complexes with DNA by intercalation between base pairs and inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Daunorubicin 4'-O-α-D-Glucoside Sodium Salt involves the glycosylation of daunorubicin with α-D-glucose. This reaction can be carried out using various glycosylation methods such as the Koenigs-Knorr method, the Vorbruggen method, or the thioglycoside method. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product. After glycosylation, the product is then converted to the sodium salt form by treatment with sodium hydroxide.", "Starting Materials": [ "Daunorubicin", "α-D-glucose", "Protecting groups (if necessary)", "Activating agents (if necessary)", "Solvents (e.g. DMF, DMSO, THF)" ], "Reaction": [ "Protection of the hydroxyl groups on daunorubicin (if necessary)", "Activation of α-D-glucose with an activating agent (if necessary)", "Glycosylation of daunorubicin with activated α-D-glucose using a suitable solvent and catalyst", "Deprotection of the hydroxyl groups (if necessary)", "Conversion of the product to the sodium salt form by treatment with sodium hydroxide", "Purification of the final product by chromatography or recrystallization" ] } | |
CAS RN |
229314-76-5 |
Molecular Formula |
C₃₃H₃₆NNaO₁₆ |
Molecular Weight |
725.63 |
synonyms |
(8S,10S)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-4-O-α-D-glucopyranuronosyl-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Monosodium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine](/img/structure/B1146751.png)


